N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS No.: 2320884-29-3
Cat. No.: VC4885124
Molecular Formula: C13H22N2O
Molecular Weight: 222.332
* For research use only. Not for human or veterinary use.
![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide - 2320884-29-3](/images/structure/VC4885124.png)
Specification
CAS No. | 2320884-29-3 |
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Molecular Formula | C13H22N2O |
Molecular Weight | 222.332 |
IUPAC Name | N-tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
Standard InChI | InChI=1S/C13H22N2O/c1-9-7-10-5-6-11(8-9)15(10)12(16)14-13(2,3)4/h10-11H,1,5-8H2,2-4H3,(H,14,16) |
Standard InChI Key | RLINYNKLTUWPDT-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)N1C2CCC1CC(=C)C2 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The azabicyclo[3.2.1]octane system consists of a seven-membered bicyclic framework with nitrogen at position 8. The bridgehead nitrogen is substituted with a carboxamide group (-CONH-t-Bu), while position 3 features a methylidene (=CH2) group. The tert-butyl moiety enhances steric bulk and may improve metabolic stability by shielding the amide bond from enzymatic hydrolysis .
Molecular Formula and Weight
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Molecular Formula: C15H24N2O
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Molecular Weight: 248.37 g/mol
Key Functional Groups
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8-Azabicyclo[3.2.1]octane Core: Provides a rigid scaffold that restricts conformational flexibility, potentially enhancing target selectivity .
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Methylidene Group: Introduces unsaturation, influencing reactivity and serving as a site for further chemical modifications .
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Tert-Butyl Carboxamide: Enhances lipophilicity and may contribute to blood-brain barrier permeability .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has been reported, analogous compounds suggest plausible strategies:
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Boc Protection/Deprotection:
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Methylidene Introduction:
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Cross-Coupling Reactions:
Reactivity Profile
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Methylidene Group: Susceptible to electrophilic additions (e.g., hydrohalogenation) and Diels-Alder reactions.
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Carboxamide: Participates in hydrogen bonding, influencing solubility and target binding .
Pharmacological Profile
Mechanism of Action
Structurally related azabicyclo[3.2.1]octane derivatives, such as ARN19689, inhibit NAAA with IC50 values in the low nanomolar range (e.g., 0.042 μM) . By preserving endogenous palmitoylethanolamide (PEA), these compounds exert anti-inflammatory and analgesic effects. The tert-butyl carboxamide in the target compound may enhance binding affinity through hydrophobic interactions with the enzyme’s active site.
Pharmacokinetic Properties
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Lipophilicity: Predicted logP ~2.93 (analogous to tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate) .
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BBB Permeability: Likely due to moderate molecular weight and lipophilicity .
Comparative Analysis with Analogues
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